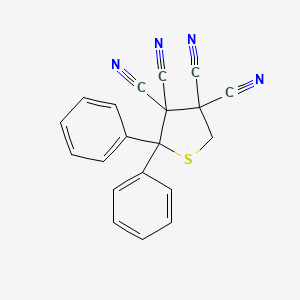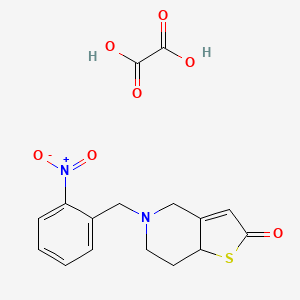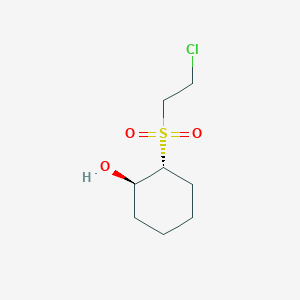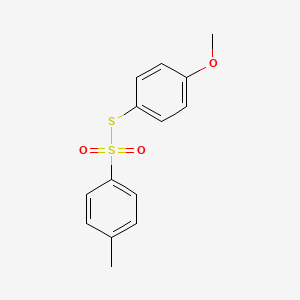diphenyl-lambda~5~-phosphane CAS No. 87109-17-9](/img/structure/B14414953.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.
Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Diethyl malonate: Another organophosphorus compound with different structural features.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.
Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.
Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.
属性
CAS 编号 |
87109-17-9 |
|---|---|
分子式 |
C19H23O3P |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI 键 |
DIUVTXHKHHESGN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

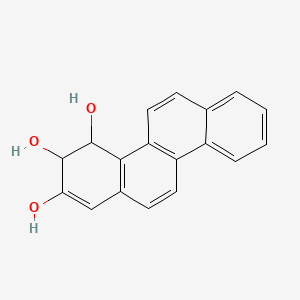
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
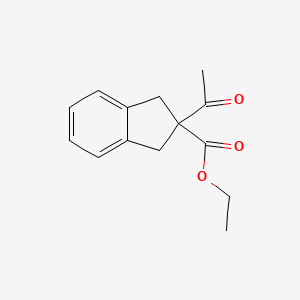

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
